![molecular formula C10H8FNO2S B12963587 4-Methylisoquinoline-5-sulfonyl fluoride](/img/structure/B12963587.png)
4-Methylisoquinoline-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylisoquinoline-5-sulfonyl fluoride is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Vorbereitungsmethoden
The synthesis of 4-Methylisoquinoline-5-sulfonyl fluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of isoquinoline derivatives using fluorosulfonyl radicals. Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .
Analyse Chemischer Reaktionen
4-Methylisoquinoline-5-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic and Nucleophilic Reactions: The presence of the fluorine atom can influence the reactivity of the compound in electrophilic and nucleophilic reactions.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylisoquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with active-site amino acid residues, such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in chemical biology and drug discovery.
Vergleich Mit ähnlichen Verbindungen
4-Methylisoquinoline-5-sulfonyl fluoride can be compared with other fluorinated isoquinolines and sulfonyl fluorides. Similar compounds include:
Fluorinated Isoquinolines: These compounds share the isoquinoline framework with fluorine substituents and exhibit similar biological activities and physical properties.
Sulfonyl Fluorides: These compounds contain the sulfonyl fluoride group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of the isoquinoline framework with the sulfonyl fluoride group, which imparts distinct reactivity and biological properties.
Eigenschaften
Molekularformel |
C10H8FNO2S |
---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-methylisoquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3 |
InChI-Schlüssel |
IWKXIMOVQCHJFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.